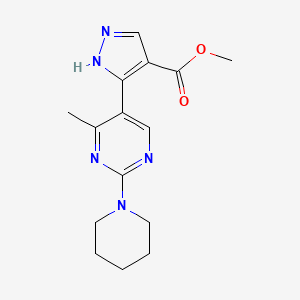
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)acetamide is an organic compound characterized by the presence of both ethoxy and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(4-nitrophenyl)acetamide typically involves a multi-step process:
Nitration of Ethoxybenzene: Ethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroethoxybenzene.
Acetylation: The 4-nitroethoxybenzene is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-nitroethoxyacetophenone.
Amidation: Finally, the 4-nitroethoxyacetophenone undergoes amidation with aniline in the presence of a dehydrating agent like phosphorus oxychloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide, ethanol.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: N-(4-ethoxyphenyl)-2-(4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-ethoxybenzoic acid and 4-nitroaniline.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of novel polymers and advanced materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-(4-nitrophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)acetamide is unique due to the combination of its ethoxy and nitro functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with similar compounds.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-15-9-5-13(6-10-15)17-16(19)11-12-3-7-14(8-4-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
InChI Key |
PDOMVFAITLCDGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)sulfonyl]-3-methylpiperidine](/img/structure/B11025428.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11025442.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11025444.png)
![4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11025457.png)
![6-{[4-(2-Furylcarbonyl)piperazino]methyl}-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11025460.png)
![1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11025468.png)
![2,2,4,7-Tetramethyl-6-[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11025474.png)

![Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11025485.png)

![methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate](/img/structure/B11025494.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B11025516.png)

